
Spectroscopic Profile of 2-Bromodecane: A
Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 2-Bromodecane

Cat. No.: B1670051 Get Quote

Introduction

2-Bromodecane is a linear haloalkane with the chemical formula C10H21Br. As a brominated

organic compound, it finds utility in synthetic organic chemistry as a precursor for the

introduction of a decyl group in the synthesis of more complex molecules. A thorough

understanding of its spectroscopic characteristics is paramount for researchers in chemical

synthesis, materials science, and drug development for reaction monitoring, quality control, and

structural verification. This technical guide provides a comprehensive overview of the Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 2-
bromodecane, complete with experimental protocols and a workflow for spectroscopic

analysis.

Data Presentation
The following sections summarize the key spectroscopic data for 2-bromodecane in a

tabulated format for ease of reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR (Proton NMR) Data
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The ¹H NMR spectrum of 2-bromodecane is characterized by signals corresponding to the

different proton environments in the molecule.

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.1 Sextet 1H H-2 (CH-Br)

~1.8 Multiplet 2H H-3 (CH₂)

~1.7 Doublet 3H H-1 (CH₃)

~1.2-1.4 Broad Multiplet 12H H-4 to H-9 (CH₂)

~0.9 Triplet 3H H-10 (CH₃)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments.

Chemical Shift (δ) ppm Assignment

~55 C-2 (CH-Br)

~40 C-3

~32 C-8

~29 C-4 to C-7

~27 C-1

~23 C-9

~14 C-10

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule through their

characteristic vibrational frequencies.
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Wavenumber
(cm⁻¹)

Intensity Vibration Functional Group

2955-2925 Strong C-H Stretch Alkane (CH₃, CH₂)

2855 Strong C-H Stretch Alkane (CH₂)

1465 Medium C-H Bend Alkane (CH₂)

1380 Medium C-H Bend Alkane (CH₃)

650-550 Strong C-Br Stretch Alkyl Bromide

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The spectrum of 2-bromodecane will exhibit a characteristic isotopic pattern for

bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M+ and M+2 peaks of nearly

equal intensity.

m/z (mass-to-charge ratio) Relative Intensity (%) Assignment

220/222 Low [M]⁺ (Molecular ion)

141 High [M - Br]⁺

57 High [C₄H₉]⁺

43 Base Peak [C₃H₇]⁺

Experimental Protocols
Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy
Sample Preparation: A solution of 2-bromodecane (typically 5-25 mg) is prepared in a

deuterated solvent (e.g., 0.5-0.75 mL of CDCl₃). A small amount of tetramethylsilane (TMS)

is added as an internal standard for chemical shift referencing (0 ppm). The solution is then

transferred to a 5 mm NMR tube.
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Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR

spectrometer, such as a Varian A-60 or a more modern equivalent operating at a field

strength of 300 MHz or higher.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment.

Acquisition Time: Typically 2-4 seconds.

Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the

protons.

Number of Scans: 8 to 16 scans are typically averaged to improve the signal-to-noise

ratio.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A standard proton-decoupled single-pulse experiment.

Acquisition Time: Typically 1-2 seconds.

Relaxation Delay: A delay of 2-10 seconds.

Number of Scans: A larger number of scans (e.g., 128 or more) is required due to the low

natural abundance of ¹³C.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. The chemical shifts are

referenced to the TMS signal.

Infrared (IR) Spectroscopy
Sample Preparation: As 2-bromodecane is a liquid at room temperature, the spectrum is

typically acquired using a neat sample (without solvent). A thin film of the liquid is placed

between two salt plates (e.g., NaCl or KBr) or directly onto the crystal of an Attenuated Total

Reflectance (ATR) accessory.
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Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Acquisition Parameters:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹ is generally sufficient.

Number of Scans: 16 to 32 scans are co-added to obtain a spectrum with a good signal-

to-noise ratio.

Data Processing: A background spectrum (of the empty salt plates or clean ATR crystal) is

recorded and automatically subtracted from the sample spectrum to remove atmospheric

(CO₂ and H₂O) and accessory-related absorptions.

Mass Spectrometry (MS)
Sample Introduction: The sample is typically introduced into the mass spectrometer via a

Gas Chromatography (GC) system, which separates the sample from any impurities.

Instrumentation: A GC system coupled to a mass spectrometer (GC-MS) equipped with an

Electron Ionization (EI) source.

GC Parameters:

Column: A non-polar capillary column (e.g., DB-5ms).

Carrier Gas: Helium at a constant flow rate.

Temperature Program: A temperature gradient is used to ensure good separation, for

example, starting at a low temperature and ramping up to a higher temperature.

MS Parameters (Electron Ionization - EI):

Ionization Energy: Standard 70 eV.

Mass Range: A scan range of m/z 40-300 is typically used.
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Data Analysis: The resulting mass spectrum is analyzed for the molecular ion peak and the

fragmentation pattern. The isotopic distribution of bromine-containing fragments is a key

diagnostic feature.

Visualization of Spectroscopic Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

chemical compound like 2-bromodecane.

General Workflow for Spectroscopic Analysis
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Click to download full resolution via product page

Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 2-Bromodecane: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1670051#spectroscopic-data-for-2-bromodecane-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/product/b1670051?utm_src=pdf-body-img
https://www.benchchem.com/product/b1670051#spectroscopic-data-for-2-bromodecane-nmr-ir-ms
https://www.benchchem.com/product/b1670051#spectroscopic-data-for-2-bromodecane-nmr-ir-ms
https://www.benchchem.com/product/b1670051#spectroscopic-data-for-2-bromodecane-nmr-ir-ms
https://www.benchchem.com/product/b1670051#spectroscopic-data-for-2-bromodecane-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1670051?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1670051?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

